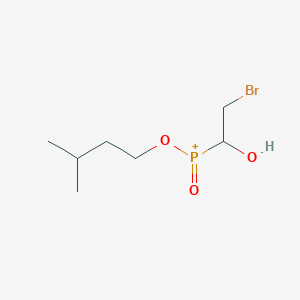
(2-Bromo-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium is a complex organophosphorus compound It features a bromine atom, a hydroxyethyl group, a methylbutoxy group, and an oxophosphanium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium typically involves multi-step organic reactions. One common method starts with the bromination of an appropriate hydroxyethyl precursor, followed by the introduction of the methylbutoxy group through nucleophilic substitution. The final step involves the formation of the oxophosphanium core under controlled conditions, often using a phosphorus-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to form a hydroxyethyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Hydroxyethyl derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
(2-Bromo-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyethyl group play crucial roles in its reactivity, enabling it to form covalent bonds with target molecules. This interaction can modulate biological pathways and exert various effects, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium: Similar structure but with a chlorine atom instead of bromine.
(2-Bromo-1-hydroxyethyl)(3-ethylbutoxy)oxophosphanium: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(2-Bromo-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chlorine analog. The specific combination of functional groups also makes it a versatile compound for various applications.
Properties
CAS No. |
88648-71-9 |
|---|---|
Molecular Formula |
C7H15BrO3P+ |
Molecular Weight |
258.07 g/mol |
IUPAC Name |
(2-bromo-1-hydroxyethyl)-(3-methylbutoxy)-oxophosphanium |
InChI |
InChI=1S/C7H15BrO3P/c1-6(2)3-4-11-12(10)7(9)5-8/h6-7,9H,3-5H2,1-2H3/q+1 |
InChI Key |
PKLJNXPUWQGHTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCO[P+](=O)C(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


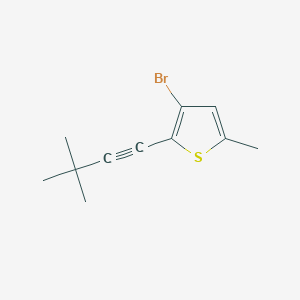
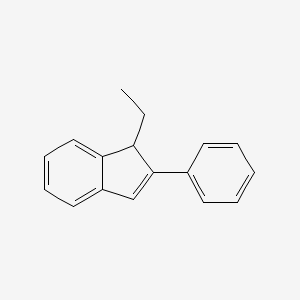
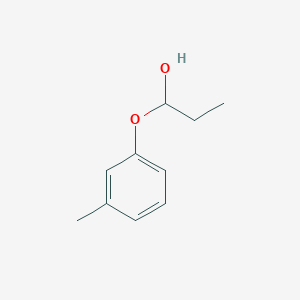
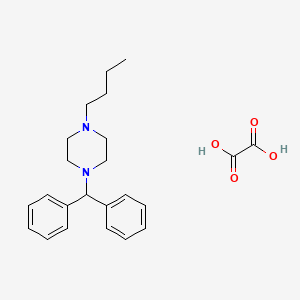
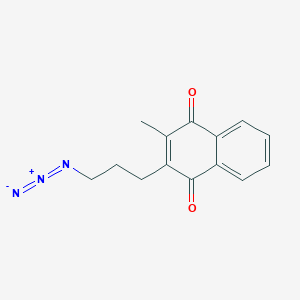
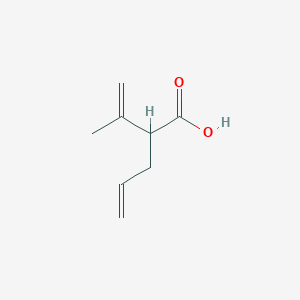

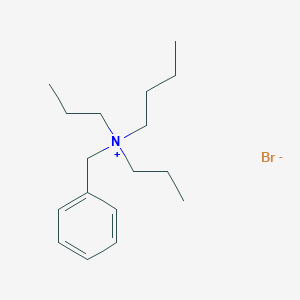
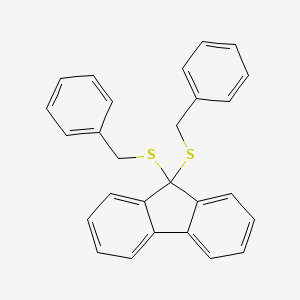
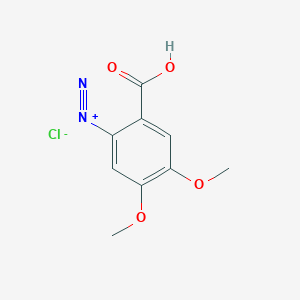
![(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane](/img/structure/B14393396.png)
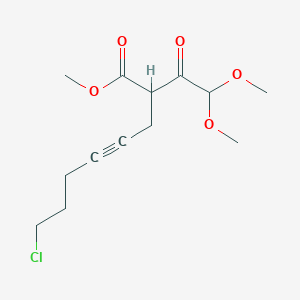
![Methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)]](/img/structure/B14393415.png)

